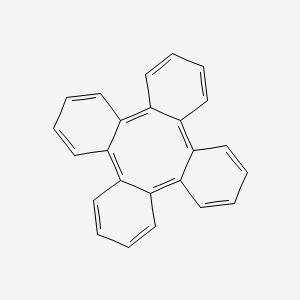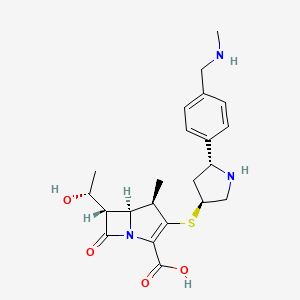
Triapine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triapine is a compound with significant interest in the fields of chemistry and pharmacology. It is known for its potential biological activities and applications in various scientific research areas. The compound is characterized by its unique structure, which includes a pyridine ring and a thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triapine typically involves the condensation of 3-aminopyridine with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves the use of isocyanides and elemental sulfur. This method is efficient and yields high purity products .
Análisis De Reacciones Químicas
Types of Reactions
Triapine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyridine ring .
Major Products
The major products formed from these reactions include disulfides, amines, and substituted thiourea derivatives, which have various applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
Triapine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of dyes, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Triapine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects . Additionally, it can chelate metal ions, which contributes to its antioxidant properties .
Comparación Con Compuestos Similares
Triapine is unique due to its specific structure and biological activities. Similar compounds include:
Thiourea: A simpler compound with similar chemical properties but less specific biological activities.
Thiazoles: Compounds with a similar sulfur-containing ring structure but different biological activities.
This compound: A related compound with potent anticancer properties, similar to this compound.
Propiedades
Fórmula molecular |
C7H9N5S |
|---|---|
Peso molecular |
195.25 g/mol |
Nombre IUPAC |
[(Z)-(3-aminopyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4- |
Clave InChI |
XMYKNCNAZKMVQN-WCIBSUBMSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)/C=N\NC(=S)N)N |
SMILES canónico |
C1=CC(=C(N=C1)C=NNC(=S)N)N |
Pictogramas |
Acute Toxic; Irritant |
Sinónimos |
3-aminopyridine-2-carboxaldehyde thiosemicarbazone 3-APCT NSC 663249 PAN 811 PAN-811 PAN811 triapine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)
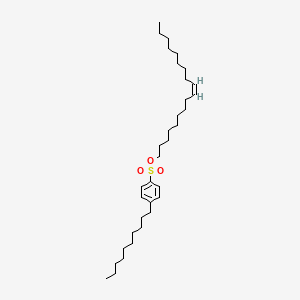
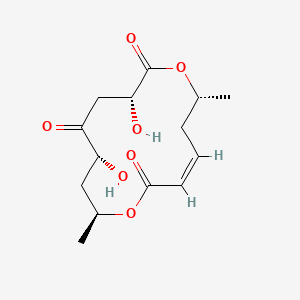

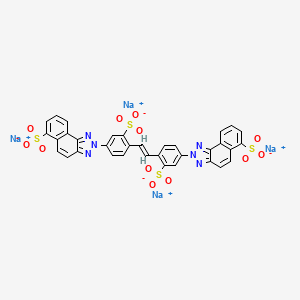
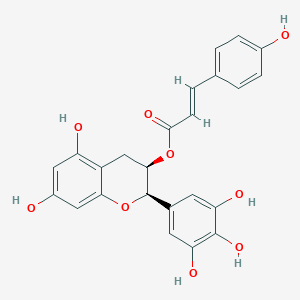
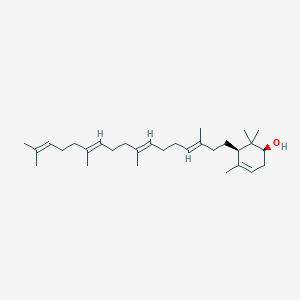
![4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide](/img/structure/B1236235.png)
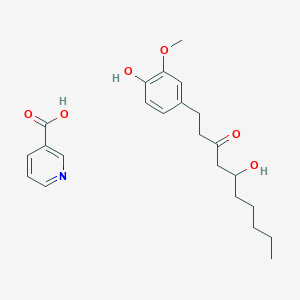
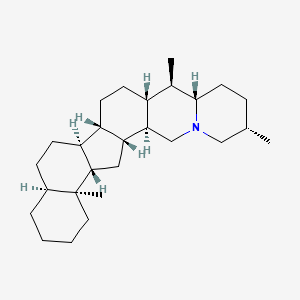
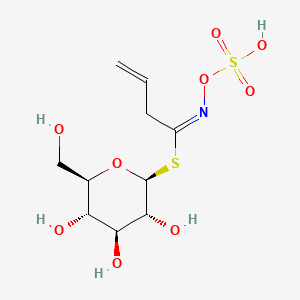
![(1R,2S,4R,5R,8R,9S,11S)-2-[[(3aR,4R,6R,7aS)-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1236240.png)
